

Application Notes and Protocols for Fmoc Deprotection in ADC Linker Synthesis

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Compound of Interest

Compound Name: Fmoc-MMAF-OMe

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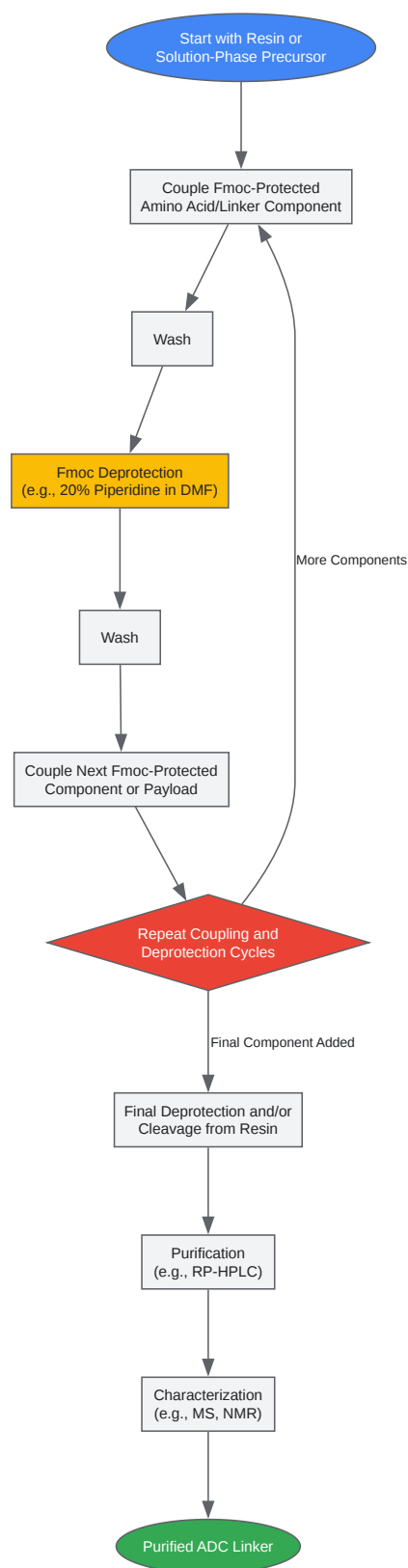
For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc Deprotection in Antibody-Drug Conjugate (ADC) Linker Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in the synthesis of peptide-based and other amine-containing linkers for Antibody-Drug Conjugates (ADCs). Its widespread use stems from its base-lability, which allows for orthogonal protection strategies essential for the construction of these complex molecules.^{[1][2]} The Fmoc deprotection step involves the removal of the Fmoc group from a primary or secondary amine, thereby enabling subsequent conjugation of the cytotoxic payload or further modification of the linker.^{[1][2]}

The process is a two-step reaction initiated by a base. Initially, the acidic proton at the C9 position of the fluorenyl group is abstracted. This is followed by a β -elimination reaction that liberates the free amine and dibenzofulvene (DBF).^[1] The DBF byproduct is subsequently scavenged by the amine base to form a stable adduct.^[1] The choice of base and reaction conditions is critical, as incomplete deprotection can lead to deletion impurities, while overly harsh conditions can trigger undesirable side reactions, compromising the linker's integrity and the overall efficacy and safety of the ADC.^[1]

Mechanism of Fmoc Deprotection



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References

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